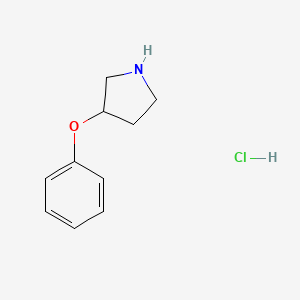
5-甲基-N-(哌啶-4-基)-1,2-恶唑-3-甲酰胺盐酸盐
描述
5-methyl-N-(piperidin-4-yl)-1,2-oxazole-3-carboxamide hydrochloride, also known as JNJ-40411813, is a novel small-molecule inhibitor of the histone methyltransferase EZH2. EZH2 is a key regulator of gene expression and is frequently overexpressed in various cancers, making it an attractive target for cancer therapy.
科学研究应用
1. 制药化学中的对映选择性合成
- Cann 等人 (2012) 的一项研究重点介绍了对一种有效的降钙素基因相关肽 (CGRP) 受体拮抗剂进行立体选择性和经济合成工艺的开发,该拮抗剂在结构上与“5-甲基-N-(哌啶-4-基)-1,2-恶唑-3-甲酰胺盐酸盐”相关。此工艺在制药工业中生产用于治疗用途的高纯度化合物至关重要 (Cann et al., 2012)。
2. 潜在抗精神病药
- Norman 等人 (1996) 合成了杂环甲酰胺(包括在结构上与“5-甲基-N-(哌啶-4-基)-1,2-恶唑-3-甲酰胺盐酸盐”相似的化合物)并对其进行了评估,作为潜在的抗精神病药。对这些化合物与各种受体的结合以及它们的体内抗精神病活性进行了测试 (Norman et al., 1996)。
3. 杂环氨基酸类构建模块
- Bruzgulienė 等人 (2022) 开发了一种有效合成新型杂环氨基酸类构建模块的方法,包括甲基 5-(N-Boc-环氨基)-1,2-恶唑-4-羧酸酯。这些化合物对于肽化学和药物设计研究具有重要意义 (Bruzgulienė et al., 2022)。
4. 可溶性环氧合酶抑制剂
- Thalji 等人 (2013) 的研究发现了 1-(1,3,5-三嗪-2-基)哌啶-4-甲酰胺可溶性环氧合酶抑制剂,其在结构上与所讨论的化合物相关。这些抑制剂在各种疾病模型中具有潜在的治疗应用 (Thalji et al., 2013)。
5. 癌症治疗中的微管蛋白抑制剂
- Krasavin 等人 (2014) 发现了一类新的抗增殖剂,4-(1,2,4-恶二唑-5-基)哌啶-1-甲酰胺,它们充当微管蛋白抑制剂。这一发现对于开发用于癌症治疗的新型化疗药物具有重要意义 (Krasavin et al., 2014)。
属性
IUPAC Name |
5-methyl-N-piperidin-4-yl-1,2-oxazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.ClH/c1-7-6-9(13-15-7)10(14)12-8-2-4-11-5-3-8;/h6,8,11H,2-5H2,1H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEBOEKQNOZBFJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,6-Dihydroxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1419493.png)

![(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid](/img/structure/B1419498.png)

![4-[(3-Methylbenzyl)oxy]piperidine hydrochloride](/img/structure/B1419501.png)

![3-[(4-Chloro-1-naphthyl)oxy]pyrrolidine](/img/structure/B1419504.png)


![Naphtho[1,2-D]thiazole-2-carbonitrile](/img/structure/B1419507.png)
![2-chloro-1,7-dimethyl-1H-benzo[d]imidazole](/img/structure/B1419508.png)

![5-Methoxy-1H-benzo[D]imidazole-2-carbaldehyde](/img/structure/B1419511.png)